2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H20F3N5O5 and its molecular weight is 551.482. The purity is usually 95%.
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Scientific Research Applications
Thermo-Physical Characterization
The thermo-physical properties of 1,3,4-oxadiazole derivatives, closely related to the compound , have been systematically characterized in solvents like chloroform and N,N-dimethylformamide. Studies have shown that the density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters of these compounds can provide insight into solute-solvent interactions and the effects of structural modifications on Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents (Godhani et al., 2013).
Antimicrobial and Hemolytic Activity
A series of 2,5-disubstituted 1,3,4-oxadiazole compounds, similar to the target compound, have shown promising antimicrobial activities against selected microbial species, and most of them were found to be active at varying extents relative to reference standards. The study highlighted the potential of these compounds for further biological screening and applications, suggesting their structural framework could be beneficial in developing new antimicrobial agents (Gul et al., 2017).
Analgesic and Anti-inflammatory Activities
Research on new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety has revealed their potent analgesic and anti-inflammatory activities. The synthesis and biological evaluation of these derivatives showed that certain compounds exhibited more potent analgesic and anti-inflammatory activity compared to others, demonstrating the potential therapeutic applications of such molecular frameworks (Dewangan et al., 2016).
Antitumor Activity and Molecular Docking
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, bearing structural similarities to the compound of interest, were synthesized and evaluated for their in vitro antitumor activity. The study demonstrated significant broad-spectrum antitumor activity for certain derivatives, highlighting their potential as leads for further antitumor drug development. Molecular docking studies further supported their mode of action, providing a basis for their selective activities against different cancer cell lines (Al-Suwaidan et al., 2016).
Antimicrobial Agents Development
The design and synthesis of new 1,3,4-oxadiazole - benzothiazole and hydrazone derivatives have shown promising chemotherapeutic properties, including significant cytotoxic and antimicrobial activities. Among these compounds, specific derivatives exhibited high inhibitory activity against tumor cell lines, suggesting their potential as novel chemotherapeutic agents (Kaya et al., 2017).
properties
IUPAC Name |
2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N5O5/c1-39-19-11-9-16(10-12-19)24-32-23(40-33-24)15-35-25(37)20-7-2-3-8-21(20)34(26(35)38)14-22(36)31-18-6-4-5-17(13-18)27(28,29)30/h2-13H,14-15H2,1H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNUZUFAAZDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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